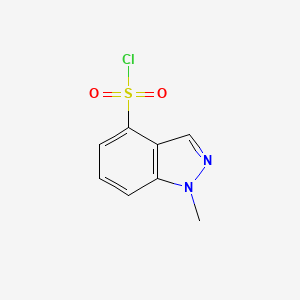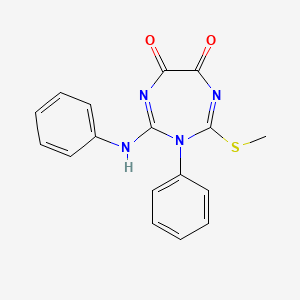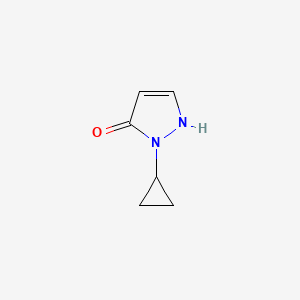
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is a chemical compound with the molecular formula C13H18N2O5S. It is a derivative of malonic acid diethyl ester and is characterized by the presence of an acetamido group and a thiazole ring. This compound is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate typically involves the acetylation of ester from aminomalonic acid. One notable method involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced in a mixture of glacial acetic acid and acetic anhydride using zinc powder. The resulting amine is combined with acetic anhydride to produce the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of safer solvents and catalysts to improve yield and reduce production costs. For example, using dichloromethane as an extraction solvent and zinc powder for reduction in an acetic acid medium .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring and acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in acetic acid is commonly used for reduction.
Substitution: Nucleophilic reagents such as sodium ethoxide and benzyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines and other reduced forms.
Substitution: Substituted thiazole derivatives and acetamido compounds.
Scientific Research Applications
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is widely used in scientific research due to its versatility as a building block for various compounds. Its applications include:
Chemistry: Used as an intermediate in the synthesis of α-amino acids and hydroxycarboxylic acids.
Biology: Serves as a precursor for biologically active molecules.
Medicine: Used in the synthesis of pharmaceutical compounds, including potential heat shock protein 90 inhibitors.
Industry: Employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate involves its role as a precursor in various biochemical pathways. It acts by participating in nucleophilic substitution and reduction reactions, leading to the formation of biologically active compounds. The thiazole ring and acetamido group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: A derivative of malonic acid diethyl ester, used in similar applications.
Diethyl 2-acetamidomalonate: Another derivative with similar properties and uses.
Uniqueness
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of compounds with specific biological activities .
Properties
Molecular Formula |
C13H18N2O5S |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(1,3-thiazol-4-ylmethyl)propanedioate |
InChI |
InChI=1S/C13H18N2O5S/c1-4-19-11(17)13(15-9(3)16,12(18)20-5-2)6-10-7-21-8-14-10/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
WTFRNTXJICPCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CSC=N1)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)



![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)



